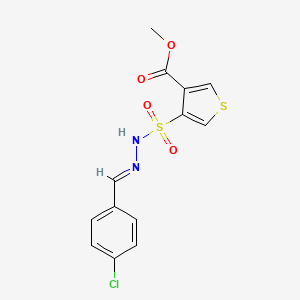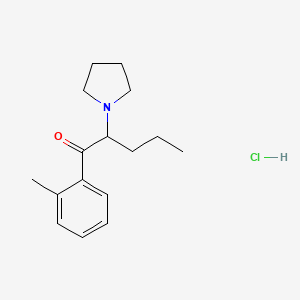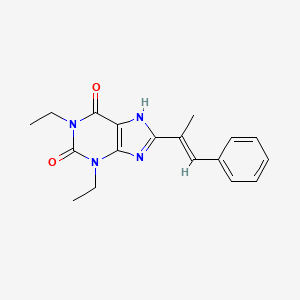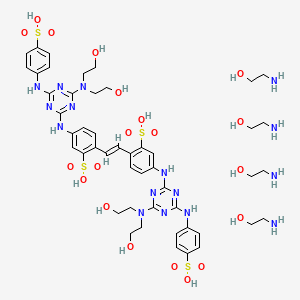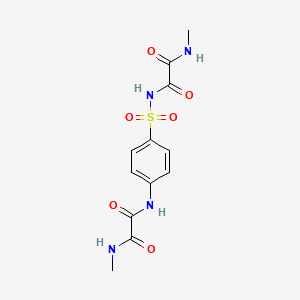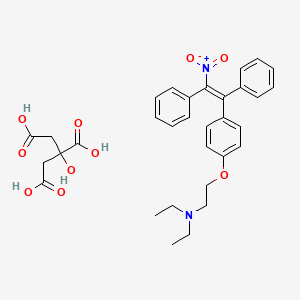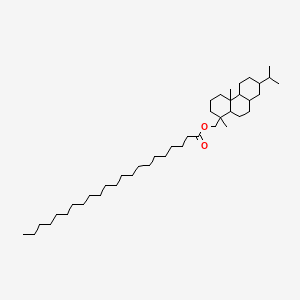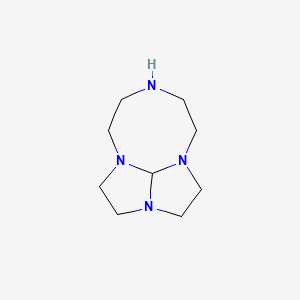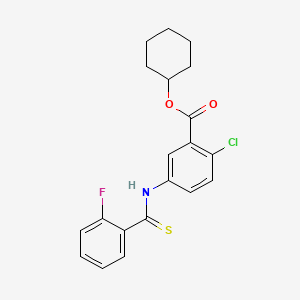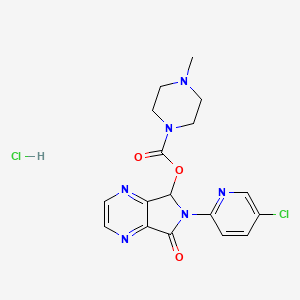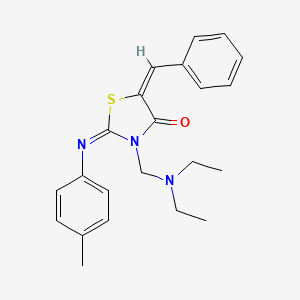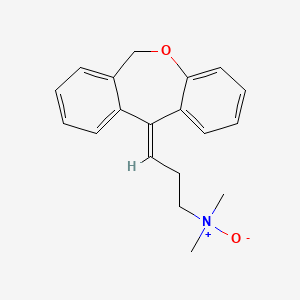
Doxepin M(N-oxide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxepin M(N-oxide) is a derivative of doxepin, a tricyclic antidepressant. The compound has the molecular formula C19H21NO2 and a molecular weight of 295.3755 g/mol . Doxepin M(N-oxide) is known for its pharmacological properties, particularly in the treatment of depression and anxiety disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Doxepin M(N-oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Doxepin N-oxide glucuronide: Formed through glucuronidation reactions.
Reduced doxepin: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
Doxepin M(N-oxide) has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of drug delivery systems, particularly in nanoparticle formulations.
Mecanismo De Acción
The mechanism of action of Doxepin M(N-oxide) involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety . Additionally, the compound acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Comparación Con Compuestos Similares
Similar Compounds
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: Known for its use in treating obsessive-compulsive disorder.
Citalopram-N-oxide: A metabolite of citalopram with similar antidepressant effects.
Uniqueness
Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .
Propiedades
Número CAS |
131523-92-7 |
|---|---|
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
Clave InChI |
QJCSDPQQGVJGQY-BOPFTXTBSA-N |
SMILES isomérico |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
SMILES canónico |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


